molecular formula C16H18N4OS2 B2585531 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2380189-13-7

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B2585531
CAS No.: 2380189-13-7
M. Wt: 346.47
InChI Key: WCISVHNQCGOTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core substituted with a morpholine-thiophene ethylamine side chain. The morpholine moiety (a six-membered ring containing oxygen and nitrogen) contributes to solubility and pharmacokinetic properties, while the thiophene group (a sulfur-containing aromatic ring) may enhance lipophilicity and binding affinity to hydrophobic targets .

This compound is part of a broader class of thiazolo-fused pyridines, which have been explored for diverse pharmacological activities, including adenosine receptor antagonism, antimicrobial effects, and anticancer applications .

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-2-15(22-9-1)13(20-5-7-21-8-6-20)11-18-16-19-12-10-17-4-3-14(12)23-16/h1-4,9-10,13H,5-8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCISVHNQCGOTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC3=C(S2)C=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Attachment of the Morpholine Ring: The morpholine ring is often introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reactivity of the Thiazolo[4,5-c]Pyridine Core

The fused thiazole-pyridine system exhibits electrophilic and nucleophilic reactivity at distinct positions:

  • Electrophilic substitution occurs at the electron-rich pyridine nitrogen (N1) and sulfur (S1) atoms.

  • Nucleophilic attack is favored at the electron-deficient C5 position due to conjugation with the pyridine ring .

Reaction Type Reagents/Conditions Product Source
Halogenation Cl₂, Br₂ (in CH₃COOH)5-Halo-thiazolo[4,5-c]pyridine derivatives
Nitration HNO₃/H₂SO₄ (0–5°C)5-Nitro-thiazolo[4,5-c]pyridine
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, base5-Aryl-thiazolo[4,5-c]pyridine

Transformations Involving the Morpholine Ring

The morpholine group undergoes typical amine reactions, including alkylation, acylation, and oxidation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., AcCl).

Reaction Type Reagents/Conditions Product Source
N-Acylation AcCl, DCM, TEAN-Acetyl-morpholine derivative
Oxidation H₂O₂, FeSO₄Morpholine N-oxide (enhances solubility)

Thiophene Moiety Reactivity

The thiophene ring participates in electrophilic substitution (e.g., sulfonation, Friedel-Crafts acylation) and cross-coupling reactions:

Reaction Type Reagents/Conditions Product Source
Bromination Br₂ (in CHCl₃)5-Bromo-thiophene derivative
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, terminal alkyneEthynyl-substituted thiophene

Amine Group Modifications

The primary amine (-NH₂) on the thiazolo ring undergoes condensation, diazotization, and Schiff base formation:

Reaction Type Reagents/Conditions Product Source
Schiff Base Formation Benzaldehyde, EtOH, ΔN-Benzylidene-thiazolo[4,5-c]pyridin-2-amine
Diazotization NaNO₂, HCl, 0°CDiazonium salt (precursor for azo dyes)

Ring-Opening and Rearrangement Reactions

Under harsh conditions, the thiazolo ring may undergo cleavage or rearrangement:

  • Acid Hydrolysis : Concentrated HCl opens the thiazole ring to form thioamide intermediates .

  • Thermal Rearrangement : Heating induces -sigmatropic shifts in the pyridine-thiazole system.

Biological Activation via Metabolic Reactions

In vivo, the compound undergoes cytochrome P450-mediated oxidation and glucuronidation:

  • Oxidation : Morpholine ring → N-oxide metabolites.

  • Glucuronidation : Thiophene → S-glucuronides (detoxification pathway) .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with related heterocycles:

Analog Key Reaction Outcome Source
Thieno[2,3-b]pyridine Nucleophilic substitution at C33-Amino derivatives
Pyrimido[4,5-d]pyrimidine Electrophilic bromination at C55-Bromo-pyrimido-pyrimidine

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the potential of thiazole and pyridine derivatives in the development of anticancer agents. N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)5.71
HepG2 (liver cancer)Not specified
PC3 (prostate cancer)Not specified

In a comparative study, this compound exhibited better efficacy than standard chemotherapeutics like 5-fluorouracil, indicating its potential as an effective anticancer agent. The structure–activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances its activity against cancer cells .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored extensively. In a picrotoxin-induced convulsion model, compounds similar to this compound demonstrated significant anticonvulsant effects:

Compound ED50 (mg/kg) TD50 (mg/kg) Protection Index
Analogue 118.4170.29.2

These findings indicate that the compound may be beneficial in treating epilepsy and other seizure disorders.

Anti-inflammatory Properties

Thiazole derivatives have also been recognized for their anti-inflammatory effects. The synthesis of various thiazole-pyridine hybrids has led to compounds that exhibit significant anti-inflammatory activity. The mechanisms behind these effects often involve the inhibition of pro-inflammatory cytokines and mediators:

Compound Activity Reference
Thiazole Hybrid AModerate inhibition of TNF-alpha production
Thiazole Hybrid BHigh inhibition of IL-6 production

These compounds are being investigated for their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the anticancer activity of several thiazole-pyridine hybrids against multiple cancer cell lines. The findings indicated that modifications to the thiazole ring significantly impacted cytotoxicity, leading to the identification of lead compounds for further development .
  • Anticonvulsant Activity Assessment : In another study involving a series of thiazole derivatives, researchers found that certain structural modifications enhanced anticonvulsant activity significantly compared to existing medications .
  • Inflammation Inhibition : Research on thiazole derivatives highlighted their ability to reduce inflammation markers in vitro and in vivo models, suggesting a pathway for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives, focusing on substituents, biological activities, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Biological Activity/Notes Reference ID
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine Thiazolo[4,5-c]pyridine Morpholine, thiophen-2-yl ethylamine C₁₇H₁₉N₅OS₂ Not explicitly reported in evidence; inferred potential for receptor modulation
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine Thiazolo[4,5-c]pyridine Bromine at position 7 C₆H₄BrN₃S Intermediate for further functionalization; no direct activity reported
N-Phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine Thiazolo[4,5-b]pyridine Phenyl, thiophen-2-yl, trifluoromethyl C₁₈H₁₁F₃N₄S₂ Structural analog with enhanced electronic properties (CF₃ group)
Muvadenant (adenosine receptor antagonist) Thiazolo[4,5-c]pyridine 3,6-Dihydro-2H-pyran-4-yl, methoxy, spirocyclic carboxamide C₂₃H₂₅N₅O₃S Potent adenosine A₂A/A₂B receptor antagonist; antineoplastic candidate
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines Thiopyrimidine Morpholin-4-yl ethyl C₈H₁₄N₄OS Antibacterial activity against Staphylococcus aureus and Bacillus subtilis
LAS38096 (A2B adenosine receptor antagonist) Bipyrimidine 4'-(2-Furyl), N-pyridin-3-yl C₁₇H₁₃N₇O High A2B affinity (Ki = 17 nM), selective over A1, A2A, and A3 receptors

Key Observations :

Core Heterocycle Variations :

  • Thiazolo[4,5-c]pyridine derivatives (e.g., muvadenant) often exhibit receptor antagonism, while thiazolo[4,5-b]pyridines (e.g., trifluoromethyl analog in ) may prioritize electronic modulation via substituents like CF₃.
  • Thiopyrimidines (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) with morpholine side chains demonstrate antibacterial activity, suggesting the morpholine group enhances membrane penetration .

Substituent Impact: Morpholine: Improves solubility and bioavailability in multiple analogs (e.g., muvadenant, thiopyrimidines) . Halogens (Br, CF₃): Bromine in serves as a synthetic handle, while CF₃ in may increase metabolic stability.

Pharmacological Profiles: Receptor Antagonism: Muvadenant and LAS38096 highlight the role of thiazolo-pyridine/bipyrimidine cores in adenosine receptor targeting . Antimicrobial Activity: Morpholine-ethylthiopyrimidines show Gram-positive bacterial inhibition, though the target compound’s activity remains uncharacterized .

Biological Activity

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a morpholine ring, a thiophene moiety, and a thiazolo-pyridine structure, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where x,y,z,a,bx,y,z,a,b denote the number of respective atoms in the compound.

Antimicrobial Properties

Thiophene derivatives, including those related to this compound, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For example:

CompoundActivityTested Microorganisms
1AntibacterialBacillus subtilis, E. coli
2AntifungalCandida albicans

In vitro studies using the cup-plate agar diffusion method have demonstrated that certain thiophene derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Studies have indicated that derivatives containing thiazole and pyridine rings can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance:

CompoundCOX Inhibition (IC50 μM)Reference
Compound A0.04 ± 0.01Celecoxib
Compound B0.05 ± 0.02Standard Drug

These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Anticancer Activity

The anticancer properties of thiophene-containing compounds are also being explored. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Studies

  • Study on Cell Lines : In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) showed that the compound significantly reduced cell viability in a dose-dependent manner.
    • Mechanism : The proposed mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
  • Animal Models : In vivo studies using tumor-bearing mice demonstrated that administration of the compound resulted in reduced tumor size compared to control groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Receptor Modulation : It could modulate receptor activity by interacting with specific binding sites on receptors involved in inflammatory and cancer pathways.

Summary of Findings

The following table summarizes key biological activities associated with this compound:

Biological ActivityEvidence LevelReferences
AntimicrobialHigh ,
Anti-inflammatoryModerate ,
AnticancerHigh ,

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions due to its complex heterocyclic framework. A plausible route includes:

Core Assembly: Start with the thiazolo[4,5-c]pyridine core, functionalized at position 2 with a reactive group (e.g., halogen or amine).

Side-Chain Introduction: React the core with a pre-synthesized ethylenediamine derivative bearing morpholine and thiophene groups. This may require coupling agents like EDC/HOBt or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (solvent pair: dichloromethane/hexane). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations:

  • Monitor intermediates using LC-MS to avoid side reactions (e.g., over-alkylation).
  • Optimize reaction time and temperature to prevent degradation of the thiophene moiety .

Basic: How is the compound’s structural conformation validated experimentally?

Methodological Answer:
Structural validation requires a combination of techniques:

X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry, intramolecular hydrogen bonds (e.g., N–H⋯N interactions), and dihedral angles between heterocycles. For example, similar compounds show planar fused-ring systems with dihedral angles <10° between thiophene and pyridine rings .

Spectroscopy:

  • NMR: Assign peaks using 1H^1 \text{H}, 13C^{13} \text{C}, and 2D experiments (COSY, HSQC). The morpholine protons typically appear as a singlet (δ ~3.7 ppm), while thiophene protons resonate at δ ~7.0 ppm .
  • FT-IR: Confirm amine N–H stretches (~3300 cm1^{-1}) and thiazole C=N vibrations (~1600 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Methodological Answer:

Analog Design:

  • Core Modifications: Replace thiophene with other aromatic systems (e.g., furan, pyridine) to assess π-stacking effects.
  • Side-Chain Variations: Alter the morpholine ring (e.g., piperazine, thiomorpholine) to probe steric/electronic impacts .

Activity Profiling:

  • Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Compare IC50_{50} values to identify critical substituents. For example, in related thienopyridines, the 4,5-dihydroimidazole group enhances anti-parasitic activity .

Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Advanced: How can contradictory biological activity data be resolved across studies?

Methodological Answer:
Contradictions may arise from assay conditions or impurities. Address this by:

Orthogonal Assays: Confirm activity using disparate methods (e.g., cell-based vs. enzyme inhibition assays). For example, a compound showing inconsistent kinase inhibition might require SPR (surface plasmon resonance) to validate direct binding .

Purity Verification: Re-analyze batches via 1H^1 \text{H} NMR (integration of impurities) and HRMS. Trace solvents (e.g., DMSO) can artifactually inhibit targets .

Crystallographic Insights: Compare active/inactive analogs’ crystal structures to identify conformational differences (e.g., hydrogen-bonding networks critical for activity) .

Advanced: What computational tools predict reactivity and regioselectivity in derivatization?

Methodological Answer:

Reactivity Prediction:

  • Use Density Functional Theory (DFT) (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (FMOs). Nucleophilic sites correlate with high HOMO density .
  • Machine Learning: Train models on existing reaction databases (e.g., Reaxys) to predict feasible reaction pathways .

Regioselectivity Analysis:

  • Molecular Electrostatic Potential (MEP) Maps: Visualize electron-rich regions prone to electrophilic attack (e.g., thiophene’s α-position) .
  • Transition State Modeling: Apply QM/MM methods (e.g., CP2K) to model activation barriers for competing pathways .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

Accelerated Stability Studies:

  • Store samples at 40°C/75% RH for 1 month. Monitor degradation via HPLC (peak area %).
  • Light sensitivity: Expose to UV (300–400 nm) and track photodegradation products .

Degradation Pathways:

  • Hydrolysis: Test in buffered solutions (pH 1–10) to identify labile bonds (e.g., amine-morpholine linkage).
  • Oxidation: Add radical initiators (e.g., AIBN) to simulate autoxidation .

Advanced: How to optimize yield in large-scale synthesis?

Methodological Answer:

Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., coupling reactions) to improve heat dissipation and reduce side products .

Catalyst Screening: Test palladium catalysts (e.g., XPhos Pd G3 vs. BrettPhos Pd) for amination steps. Use DoE (Design of Experiments) to optimize ligand/metal ratios .

Workup Automation: Employ liquid-liquid extraction centrifuges (e.g., CINC V02) for rapid phase separation, minimizing product loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.